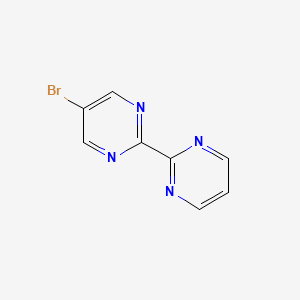

5-Bromo-2,2'-bipyrimidine

Description

Overview of Bipyrimidine Core Structures in Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are ubiquitous in nature and synthetic chemistry. msu.edu Among these, nitrogen-containing heterocycles are a particularly important class. researchgate.net Bipyrimidines consist of two pyrimidine (B1678525) rings linked by a single bond. guidechem.com Pyrimidine itself is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. rsc.orgmu-varna.bg The 2,2'-bipyrimidine (B1330215) isomer, where the two pyrimidine rings are connected at their second carbon positions, is a prominent member of this family. guidechem.com This core structure provides a rigid, planar framework that is a key feature in its chemical applications. The nitrogen atoms in the pyrimidine rings act as electron-withdrawing groups, influencing the electronic properties of the molecule.

The arrangement of the nitrogen atoms in the 2,2'-bipyrimidine core makes it an excellent chelating ligand, capable of binding to metal ions through its two nitrogen atoms. nih.govfrontiersin.org This chelating ability is central to its use in coordination chemistry, where it forms stable complexes with a wide range of transition metals. guidechem.commdpi.com The resulting metallosupramolecular architectures have found applications in areas such as catalysis and materials science. nih.gov

Significance of Halogenated Bipyrimidines in Synthetic and Materials Science Contexts

The introduction of a halogen atom, such as bromine, onto the bipyrimidine scaffold significantly expands its synthetic utility and influences its properties. Halogenation is a powerful tool in molecular synthesis, altering a molecule's geometry, polarizability, and electron affinity. rsc.org In the case of 5-Bromo-2,2'-bipyrimidine, the bromine atom is located at the 5-position of one of the pyrimidine rings.

This bromine atom serves as a versatile functional handle for further chemical modifications. It can be readily substituted through various cross-coupling reactions, such as the Suzuki or Stille couplings, allowing for the attachment of a wide array of other functional groups. This functionalization is crucial for tuning the electronic and photophysical properties of the molecule, making it adaptable for specific applications. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the molecule's performance in organic light-emitting diodes (OLEDs) and photovoltaic materials. nih.gov The bromine atom's presence also facilitates the creation of extended molecular structures and complex ligands. researchgate.net

Historical Context of 2,2'-Bipyrimidine Derivatives in Scientific Inquiry

The scientific journey of 2,2'-bipyrimidine and its derivatives is closely linked to the development of coordination chemistry. The parent compound, 2,2'-bipyridine (B1663995), was first synthesized in 1888 and has since become one of the most widely used ligands in the field. nih.govunlv.edu The exploration of bipyrimidine analogues, such as 2,2'-bipyrimidine, followed, driven by the desire to create ligands with different electronic properties and coordination behaviors.

The synthesis of 2,2'-bipyrimidine itself was achieved through methods like the Ullmann coupling of 2-iodopyrimidine. The subsequent development of brominated derivatives like this compound was a logical progression, aimed at creating functionalizable ligands for more complex molecular architectures. Early synthetic routes to brominated bipyrimidines involved the direct bromination of the parent 2,2'-bipyrimidine. acs.org Over time, more efficient and scalable synthetic procedures have been developed. nih.govresearchgate.net

Scope and Academic Relevance of this compound Studies

The study of this compound and its derivatives continues to be an active area of academic and industrial research. Its versatility as a building block makes it relevant to a broad range of scientific disciplines.

Key Research Areas:

Coordination Chemistry: The ability of this compound to form stable complexes with metal ions is a cornerstone of its academic relevance. guidechem.com Researchers are exploring the magnetic and photophysical properties of these complexes for applications in molecular magnetism and luminescent materials. lookchem.com

Materials Science: The functionalizable nature of this compound makes it a valuable component in the design of advanced materials. It is used in the synthesis of polymers and small molecules for organic electronics, including OLEDs and photovoltaic devices. nih.gov

Supramolecular Chemistry: The rigid and planar structure of the bipyrimidine core, combined with the functionalizability offered by the bromine atom, allows for the construction of well-defined supramolecular assemblies through processes like self-assembly. smolecule.com

The ongoing research into this compound and its derivatives promises to yield new materials and technologies with tailored properties, underscoring its continued importance in the chemical sciences.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-Bromo-2,2'-bipyridine (B93308) | C10H7BrN2 | 235.08 | 15862-19-8 |

| 5,5'-Dibromo-2,2'-bipyridine (B102527) | C10H6Br2N2 | 313.98 | 15862-18-7 |

| 2,2'-Bipyrimidine | C8H6N4 | Not explicitly found | 34671-83-5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-pyrimidin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4/c9-6-4-12-8(13-5-6)7-10-2-1-3-11-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCDTJMNGGGEHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400859-08-7 | |

| Record name | 5-bromo-2-(pyrimidin-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization Pathways of 5 Bromo 2,2 Bipyrimidine

Reactivity Governed by Bromine Substituents and Electron-Deficient Character

The 2,2'-bipyrimidine (B1330215) core is inherently electron-deficient due to the presence of four electronegative nitrogen atoms within the aromatic system. This electronic characteristic makes the scaffold susceptible to nucleophilic attack, a feature common to azine and diazine heterocycles. boyer-research.comyoutube.com The reactivity is analogous to that of halopyridines, where the positions ortho and para to the ring nitrogens are most activated towards nucleophilic substitution because they can effectively stabilize the negative charge of the intermediate Meisenheimer complex. boyer-research.com

The bromine atom at the 5-position introduces a crucial functional handle. Bromine is an excellent leaving group, making the C-Br bond a prime site for substitution and cross-coupling reactions. acs.org The synthesis of 5-bromo-2,2'-bipyrimidine is achieved through the direct bromination of 2,2'-bipyrimidine. acs.orgresearchgate.net However, this reaction often proceeds with only modest yields, typically between 15% and 30%, highlighting the need for controlled conditions to manage the reactivity of the bipyrimidine core. acs.orgresearchgate.netresearchgate.net The principal utility of this brominated derivative lies in its role as a reactive intermediate, enabling a wide array of subsequent chemical transformations. acs.orgspringernature.comnih.gov

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and the bromine substituent of this compound makes it an ideal substrate for such transformations. These reactions allow for the direct attachment of aryl, alkyl, and other organic fragments to the bipyrimidine core.

The Suzuki-Miyaura coupling is a widely used reaction for forming C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction would conceptually involve its coupling with a boronic acid (R-B(OH)₂) or a boronic ester in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This method is highly valued for its functional group tolerance and the relatively benign nature of the boron-containing reagents. researchgate.net The reaction is foundational for synthesizing functionalized 2,2'-bipyridines and is, by strong analogy, applicable to the bipyrimidine system. mdpi.comnih.govnih.gov

Conceptually, the catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the 5-substituted-2,2'-bipyrimidine product and regenerate the catalyst.

Table 1: Conceptual Suzuki-Miyaura Reaction Conditions

| Component | Example | Purpose |

|---|---|---|

| Substrate | This compound | Electrophilic partner |

| Coupling Partner | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the C-C bond formation |

| Base | Sodium carbonate (Na₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) | Activates the organoboron species |

| Solvent | Toluene, Dimethoxyethane (DME), or Tetrahydrofuran (THF) | Reaction medium |

The Stille coupling reaction pairs an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. researchgate.net Brominated bipyridines and bipyrimidines are frequently used as substrates in Stille couplings to build more elaborate molecular architectures. springernature.comnih.gov The reaction offers the advantage of being largely insensitive to moisture and air, although the toxicity of organotin compounds is a significant consideration. orgsyn.org

For this compound, a conceptual Stille coupling would involve its reaction with an organostannane like tributyl(phenyl)stannane to introduce a phenyl group at the 5-position. This pathway is particularly useful for creating complex, conjugated systems for materials science applications. researchgate.net

Table 2: Conceptual Stille Coupling Reaction Conditions

| Component | Example | Purpose |

|---|---|---|

| Substrate | This compound | Electrophilic partner |

| Coupling Partner | Tributyl(aryl)stannane (e.g., Bu₃SnPh) | Nucleophilic partner |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the C-C bond formation |

| Solvent | Toluene or DMF | High-boiling solvent, often requires heat |

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner and is catalyzed by either palladium or nickel complexes. rsc.orgrsc.org This reaction is known for its high reactivity and functional group tolerance, making it a powerful method for synthesizing complex molecules, including substituted bipyridines. mdpi.comorgsyn.orgresearchgate.net

Conceptually, this compound would serve as the electrophilic component, reacting with an organozinc halide (R-ZnX) prepared from the corresponding organolithium or Grignard reagent. rsc.org The high reactivity of organozinc reagents often allows the reaction to proceed under mild conditions. orgsyn.org This method is particularly effective for coupling sp², sp³, and sp carbon centers to the aromatic core. rsc.org

Table 3: Conceptual Negishi Coupling Reaction Conditions

| Component | Example | Purpose |

|---|---|---|

| Substrate | This compound | Electrophilic partner |

| Coupling Partner | Arylzinc chloride or Alkylzinc bromide | Nucleophilic partner |

| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a phosphine (B1218219) ligand (e.g., XPhos) | Facilitates the C-C bond formation |

| Solvent | Tetrahydrofuran (THF) or Dioxane | Aprotic solvent |

Nucleophilic Aromatic Substitution Reactions (Conceptual)

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic systems that possess a good leaving group. rsc.orgclockss.org The bipyrimidine core, with its four electron-withdrawing nitrogen atoms, is highly activated towards such reactions. boyer-research.com The bromine atom on this compound serves as an effective leaving group that can be displaced by a variety of strong nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and onto the electronegative nitrogen atoms, which facilitates its formation. boyer-research.com In the second step, the leaving group (bromide anion) is expelled, restoring the aromaticity of the ring system. Typical nucleophiles that could conceptually be employed include alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH).

Functionalization of the Bipyrimidine Core through Bromine Replacement

The bromine atom in this compound is the key to its utility as a synthetic intermediate, acting as a versatile handle for introducing a wide range of functional groups. acs.orgresearchgate.net Its replacement is the primary strategy for elaborating the bipyrimidine scaffold into more complex and functional molecules.

Beyond the C-C bond-forming cross-coupling reactions discussed previously, the bromine can be substituted with various heteroatoms. For example, reactions with amines (Buchwald-Hartwig amination), alcohols, or thiols can introduce nitrogen, oxygen, or sulfur functionalities, respectively. The ability to replace the bromine atom allows for the precise tuning of the electronic and steric properties of the resulting bipyrimidine derivatives. nih.govacs.org This functionalization is critical in fields such as coordination chemistry, where modified bipyrimidine ligands are used to control the properties of metal complexes, and in materials science for developing novel organic electronic materials. nih.govelsevierpure.com

Table 4: List of Chemical Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | C₁₀H₅BrN₄ |

| 2,2'-Bipyrimidine | C₈H₆N₄ |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ |

| Phenylboronic acid | C₆H₅B(OH)₂ |

| Sodium carbonate | Na₂CO₃ |

| Potassium phosphate | K₃PO₄ |

| Toluene | C₇H₈ |

| Dimethoxyethane | DME |

| Tetrahydrofuran | THF |

| Tributyl(phenyl)stannane | C₁₈H₃₂Sn |

| N,N-Dimethylformamide | DMF |

| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos |

| Arylzinc chloride | ArZnCl |

| Alkylzinc bromide | RZnBr |

| Alkoxide | RO⁻ |

| Thiolate | RS⁻ |

| Amine | R₂NH |

| Bromine | Br₂ |

| 2,5-dibromopyridine (B19318) | C₅H₃Br₂N |

| 2-trimethylstannylpyridine | C₈H₁₃NSn |

| hexa-n-butyldistannane | C₂₄H₅₄Sn₂ |

Introduction of Carbon-Based Linkers

The primary strategy for introducing carbon-based linkers onto the this compound scaffold is through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 5-position is a prime site for such transformations, allowing for the formation of new carbon-carbon bonds. This functionalization is crucial for constructing larger, conjugated systems for various applications. While direct examples for this compound are not extensively documented, the reactivity is analogous to that of the well-studied 5-bromo-2,2'-bipyridine (B93308) and 5,5'-dibromo-2,2'-bipyrimidine (B1609825) systems. nih.gov

Key cross-coupling reactions applicable for this purpose include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-bipyrimidine with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl linkages. mdpi.com The analogous reaction has been successfully applied to synthesize 4-arylated 2,2'-bipyridines from 4-bromo-2,2'-bipyridine. nih.gov

Stille Coupling: This method utilizes organostannanes (organotin compounds) as the coupling partner. It has been effectively used for the stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine (B102527), demonstrating the reactivity of the C-Br bond in this type of heterocyclic system. nih.govspringernature.com

Sonogashira Coupling: To introduce rigid, linear alkynyl linkers, the Sonogashira coupling is employed. This reaction couples the bromo-bipyrimidine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This reaction is a common strategy for creating extended π-conjugated systems using bromo-bipyridine building blocks. nih.govcore.ac.uk

Heck Coupling: This reaction forms a C-C bond between the bromo-bipyrimidine and an alkene, providing a method to introduce vinyl or substituted vinyl groups. mdpi.com

Table 1: Key Cross-Coupling Reactions for Functionalizing this compound

| Reaction Name | Carbon-Based Reactant | Typical Catalyst/Co-catalyst | Product Linker Type | Reference (Analogous Systems) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl, Alkyl | mdpi.comnih.gov |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Aryl, Alkyl, Vinyl | nih.govspringernature.com |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine Base | Alkynyl | nih.govorganic-chemistry.orgcore.ac.uk |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃) | Alkenyl (Vinyl) | mdpi.comua.es |

Formation of Alkylated and Arylated Derivatives

The formation of alkylated and arylated derivatives of 2,2'-bipyrimidine is a direct consequence of the cross-coupling reactions described previously. These derivatizations are essential for tuning the electronic and steric properties of the resulting molecules, which is particularly important for their role as ligands in metal complexes.

Arylated Derivatives: Aryl and heteroaryl groups are most commonly introduced using Suzuki-Miyaura and Stille couplings. For instance, reacting this compound with various arylboronic acids can yield a library of 5-aryl-2,2'-bipyrimidines. The functionalization of 5,5'-dibromo-2,2'-bipyrimidine with aryl groups via these methods underscores the feasibility of this approach. The synthesis of 4-(1H-indol-4-yl)-2,2'-bipyridine from 5-bromo-2,2'-bipyridine and an indoleboronic acid derivative via a Suzuki reaction highlights a specific example of such a transformation on a related scaffold. nih.gov

Alkylated Derivatives: The introduction of alkyl groups can be more complex. While Suzuki coupling can be used with alkylboronic acids, another significant method for C(sp²)-C(sp³) bond formation is the Negishi coupling, which employs an organozinc reagent. The Negishi reaction is a high-yield method for producing methyl-2,2'-bipyridines, which can then be further functionalized. jyu.fiacs.org It is inferred that a similar strategy could be applied to this compound using the appropriate alkylzinc reagent. Furthermore, Sonogashira coupling with an alkyl-substituted alkyne provides an alternative route to introduce alkyl groups via a rigid alkynyl spacer. core.ac.uk

Table 2: Examples of Potential Derivatization Products from this compound

| Derivative Type | Reaction Used | Example Reactant | Potential Product Structure |

|---|---|---|---|

| Arylated | Suzuki-Miyaura Coupling | Phenylboronic acid | 5-Phenyl-2,2'-bipyrimidine |

| Heteroarylated | Stille Coupling | 2-(Tributylstannyl)thiophene | 5-(Thiophen-2-yl)-2,2'-bipyrimidine |

| Alkynyl-Aryl | Sonogashira Coupling | Phenylacetylene | 5-(Phenylethynyl)-2,2'-bipyrimidine |

| Alkenyl | Heck Coupling | Styrene | 5-Styryl-2,2'-bipyrimidine |

Regioselective Functionalization Techniques

Regioselectivity is a critical aspect of the synthesis and derivatization of this compound.

The formation of the starting material itself is a result of regioselective synthesis. The electrophilic bromination of the parent 2,2'-bipyrimidine occurs preferentially at the 5-position. nih.govacs.org This selectivity is governed by the electronic properties of the diazine rings, directing the incoming electrophile.

For subsequent derivatization, the molecule presents several potential reaction sites, but the carbon-bromine bond is by far the most reactive under the conditions of palladium-catalyzed cross-coupling. These reactions occur selectively at the 5-position, leaving the C-H bonds on both pyrimidine (B1678525) rings intact. This provides a reliable method for site-specific functionalization.

In cases where multiple reactive sites are present, such as in 5,5'-dibromo-2,2'-bipyridine, selective functionalization can be achieved. Stepwise Stille couplings have been used to introduce different aryl groups sequentially onto the dibrominated scaffold. nih.govspringernature.com This is accomplished by carefully controlling the stoichiometry of the reagents, allowing for the synthesis of asymmetric molecules. This principle of controlled, stepwise addition demonstrates a powerful regioselective functionalization technique that is applicable to bromo-substituted bipyrimidines and bipyridines.

Coordination Chemistry of 5 Bromo 2,2 Bipyrimidine

Ligand Properties and Coordination Modes

The coordination behavior of 5-bromo-2,2'-bipyrimidine is largely defined by the interplay between its bidentate chelating nature and the electronic influence of the bromine substituent.

Bidentate Chelation Characteristics via Nitrogen Atoms

Similar to its parent compound, 2,2'-bipyrimidine (B1330215), this compound typically acts as a bidentate chelating ligand, coordinating to a single metal center through its two nitrogen atoms. nih.govresearchgate.net This chelation forms a stable five-membered ring with the metal ion, a common feature in the coordination chemistry of bipyridine and related ligands. nih.govresearchgate.net The geometry of the resulting complex is influenced by the specific metal ion and other coordinating ligands. The two pyrimidine (B1678525) rings can rotate around the central C-C bond, but coordination locks the ligand into a cis-conformation. nih.gov

Influence of Bromine Substituent on Ligand Electronic Properties

The presence of the bromine atom at the 5-position significantly modifies the electronic properties of the bipyrimidine framework. Bromine is an electron-withdrawing group, which decreases the electron density on the pyrimidine rings. tandfonline.com This deactivating property makes the bipyrimidine system more electron-deficient. tandfonline.com This electronic perturbation can influence the strength of the metal-ligand bond and the redox properties of the resulting metal complexes. tandfonline.comnih.gov For instance, the electron-withdrawing nature of the bromine can stabilize lower oxidation states of the coordinated metal ion. rsc.org Furthermore, the bromine atom provides a reactive site for post-synthetic modifications, such as Suzuki or Stille coupling reactions, allowing for the attachment of other functional groups.

Synthesis and Characterization of Metal Complexes

The unique properties of this compound have led to the synthesis and characterization of a variety of metal complexes, particularly with transition metals.

Coordination with Transition Metal Ions (e.g., Re, Pt)

Researchers have successfully synthesized complexes of this compound with various transition metal ions, including rhenium (Re) and platinum (Pt). For example, rhenium tricarbonyl complexes have been prepared, where the this compound ligand coordinates to the Re(I) center. nih.govchemrxiv.org These types of complexes are of interest for their potential applications in areas such as catalysis and photophysics. nih.gov Similarly, platinum(II) complexes incorporating bipyrimidine-based ligands have been synthesized and studied for their optical and electronic properties. koreascience.krresearchgate.net The synthesis of these complexes often involves the reaction of a suitable metal precursor, such as [Re(CO)5Br] or [PtCl2(cod)], with the this compound ligand in an appropriate solvent. chemrxiv.org

Formation of Homoleptic and Heteroleptic Metal Complexes

Both homoleptic and heteroleptic complexes featuring this compound can be prepared. Homoleptic complexes contain only one type of ligand, for example, [M(this compound)n], where 'M' is a metal ion and 'n' is the number of ligands. Heteroleptic complexes, on the other hand, contain a mixture of different ligands. koreascience.krresearchgate.netnih.gov The synthesis of heteroleptic complexes allows for the fine-tuning of the properties of the final coordination compound by combining the characteristics of different ligands within the same molecule. nih.gov For instance, a complex might contain this compound along with other diimine or phosphine (B1218219) ligands. The synthesis of heteroleptic complexes can sometimes be challenging due to ligand scrambling, where a mixture of homoleptic and heteroleptic species is formed. nih.gov

Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography – Conceptual)

Below is a conceptual data table illustrating the type of information that could be obtained from an X-ray crystallographic analysis of a hypothetical metal complex with this compound.

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | The crystal system to which the complex belongs. |

| Space Group | P2₁/n | The symmetry of the crystal lattice. |

| Metal-N1 Bond Length | 2.05 Å | The distance between the metal center and the first coordinating nitrogen atom. |

| Metal-N2 Bond Length | 2.06 Å | The distance between the metal center and the second coordinating nitrogen atom. |

| N1-Metal-N2 Angle | 79.0° | The "bite angle" of the chelating ligand. |

| Dihedral Angle (Ring1-Ring2) | 5.2° | The twist angle between the two pyrimidine rings. |

Electronic and Spectroscopic Properties of Metal-Bipyrimidine Complexes

The electronic properties of metal complexes derived from this compound are dictated by the interplay between the metal center and the ligand's molecular orbitals. These properties are primarily investigated through absorption and emission spectroscopy, which reveal characteristic charge transfer and ligand-based transitions.

Metal-Ligand Charge Transfer (MLCT) Transitions (Conceptual)

Metal-to-Ligand Charge Transfer (MLCT) is a critical electronic phenomenon in the coordination complexes of this compound, particularly with metal ions in low oxidation states (i.e., electron-rich). libretexts.org This transition involves the absorption of a photon, which excites an electron from a metal-centered d-orbital to a low-lying, empty π* anti-bonding orbital of the bipyrimidine ligand. libretexts.org

The presence of the electron-withdrawing bromine atom on the bipyrimidine ring can influence the energy of these π* orbitals, thereby tuning the energy and intensity of the MLCT absorption band. For instance, complexes of rhenium(IV) incorporating brominated bipyrimidine ligands are known to display MLCT bands within the visible spectrum. Similarly, ruthenium(II) complexes with related substituted bipyridyl ligands exhibit intense MLCT absorption. asianpubs.orgnih.gov These transitions are responsible for the often intense colors of such complexes and are fundamental to their application in areas like photocatalysis and sensing, as the excited state generated by MLCT can be a potent photoreductant. libretexts.org The energy of the MLCT transition can be modulated by factors such as the nature of the metal, its oxidation state, and the solvent polarity. libretexts.org

Ligand-Based Transitions

In addition to charge transfer events, the electronic spectra of this compound complexes also feature transitions that are localized on the ligand itself. These are typically π→π* and n→π* transitions. The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, are characteristic of the conjugated aromatic system of the bipyrimidine core and usually appear as intense absorptions in the ultraviolet region of the spectrum. ut.ac.ir

The n→π* transitions involve the promotion of an electron from a non-bonding orbital, such as those associated with the nitrogen lone pairs, to a π* anti-bonding orbital. These transitions are generally weaker than π→π* transitions. The coordination of the ligand to a metal center can cause shifts in the energy of these ligand-based transitions compared to the free ligand. ut.ac.ir Furthermore, in some cases, luminescence can be observed from ligand-based excited states, a property that is explored in the development of fluorescent materials. acs.org

| Transition Type | Description | Key Characteristics |

| MLCT | Excitation of an electron from a metal d-orbital to a ligand π* orbital. libretexts.org | Intense absorption bands, typically in the visible region; results in oxidation of the metal; crucial for photocatalytic activity. libretexts.org |

| π→π | Excitation of an electron from a ligand π bonding orbital to a π anti-bonding orbital. ut.ac.ir | Strong absorption bands, typically in the UV region; characteristic of the conjugated ligand system. |

| n→π | Excitation of an electron from a nitrogen lone-pair non-bonding orbital to a π anti-bonding orbital. ut.ac.ir | Weaker absorption bands compared to π→π* transitions. |

Self-Assembly and Supramolecular Chemistry with this compound Ligands (Conceptual)

The rigid structure and specific coordination vectors of this compound make it an excellent candidate for the construction of complex supramolecular architectures through self-assembly processes driven by coordination bonds.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers (Conceptual)

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comwikipedia.org Conceptually, this compound can act as a linker in the formation of coordination polymers and MOFs. In this role, the two nitrogen atoms of the bipyrimidine unit chelate to a metal center, and this metal-ligand node then propagates into a one-, two-, or three-dimensional network. mdpi.commdpi.com

The bromine atom on the ligand offers a unique feature for designing these materials. It can participate in non-covalent halogen bonding interactions, which can help direct the self-assembly process and stabilize the resulting framework. mdpi.com These interactions can influence the final topology and porosity of the MOF. Furthermore, the bromine atom serves as a functional handle for post-synthetic modification, allowing for the covalent attachment of other groups after the framework has been assembled. This tunability is highly desirable for creating materials with tailored properties for applications such as gas storage, separation, and catalysis.

Design of Interlocked Molecular Architectures (e.g., Catenanes, Knots – by analogy to bipyridines)

By analogy to the extensively studied 2,2'-bipyridine (B1663995), this compound is a conceptually ideal building block for the template-directed synthesis of mechanically interlocked molecules like catenanes (interlocked rings) and molecular knots. researchgate.net The synthesis of these complex topologies often relies on using a metal ion as a template to gather and orient ligands in a specific spatial arrangement before a final ring-closing reaction creates the mechanical bond. uvic.canih.gov

In this approach, two or more this compound ligands would coordinate to a metal ion (such as copper(I) or ruthenium(II)), which has a preference for a specific coordination geometry (e.g., tetrahedral or octahedral). This pre-organizes the ligands into a threaded or knotted precursor. Subsequent chemical reactions, often linking the ends of the bipyrimidine units through other functional groups, would then permanently interlock the components. researchgate.netspringernature.comnih.gov The bromo-substituent can be used to attach the necessary reactive groups for this final cyclization step, for example, via palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov The ability to create such intricate molecular architectures is a cornerstone of molecular nanotechnology and the development of molecular machines. nih.govacs.org

| Supramolecular Architecture | Key Design Principle | Conceptual Role of this compound |

| Coordination Polymers/MOFs | Self-assembly of metal ions and organic linkers into extended networks. wikipedia.org | Acts as a rigid linker; bromine atom can direct assembly via halogen bonding and allow for post-synthetic modification. |

| Catenanes and Knots | Metal-templated synthesis to pre-organize ligands for interlocking. uvic.ca | By analogy to bipyridines, it acts as the chelating unit that gathers around a metal template prior to a ring-closing reaction to form the interlocked structure. researchgate.net |

Applications of 5 Bromo 2,2 Bipyrimidine in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Emissive Polymers

The development of efficient and stable emissive materials is critical for the advancement of Organic Light-Emitting Diode (OLED) technology. 5-Bromo-2,2'-bipyrimidine serves as a key component in the synthesis of such materials, particularly in the realm of conjugated polymers.

As a Building Block for Conjugated Polymers

The presence of a bromine atom on the 2,2'-bipyrimidine (B1330215) core renders this compound an ideal monomer for metal-catalyzed cross-coupling reactions. nih.gov This reactivity is extensively utilized in polymerization processes, most notably the Suzuki-Miyaura cross-coupling. Through this reaction, this compound can be copolymerized with various boronic acid-functionalized monomers, such as fluorene (B118485) or carbazole (B46965) derivatives, to create well-defined, alternating donor-acceptor conjugated polymers. researchgate.net

The 2,2'-bipyrimidine unit itself functions as an electron-deficient (acceptor) moiety within the polymer backbone. When alternated with electron-rich (donor) units like carbazole, the resulting polymer exhibits intramolecular charge transfer characteristics. researchgate.net This donor-acceptor architecture is fundamental to creating polymers with tailored optoelectronic properties suitable for OLED applications. For instance, the alternating copolymer poly((2,2'-bipyrimidine)-alt-3,6-(9-hexyl-9H-carbazole)) leverages the electron-deficient nature of the bipyrimidine unit to enhance charge transport, a crucial factor for efficient device performance in hybrid LEDs.

Table 1: Polymerization of this compound

| Reaction Type | Co-monomer Example | Resulting Polymer Structure | Key Property |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Carbazole diboronic acid | Alternating donor-acceptor | Enhanced charge transport |

This table illustrates the use of this compound in creating conjugated polymers through common cross-coupling reactions.

Role in Modifying Energy Band Gaps

The energy band gap of a conjugated polymer dictates its photophysical properties, including the color of light it emits. The incorporation of this compound into a polymer chain is a powerful strategy for modifying this band gap. The electron-accepting nature of the bipyrimidine unit, when combined with an electron-donating co-monomer, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer. metu.edu.tr

This change in the electronic structure leads to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO, resulting in a red-shift of the polymer's absorption and emission spectra. researchgate.net This allows for the creation of materials that emit light across the visible spectrum, a necessity for full-color displays. Research has demonstrated that alternating 2,2'-bipyrimidine with electron-rich units like dihexyl-fluorene or carbazole results in polymers with significantly red-shifted emissions compared to the parent homopolymers. researchgate.net The ability to systematically tune these optoelectronic properties makes this compound a valuable component for designing emissive polymers with specific colors for OLED lighting and displays. ossila.com

Photovoltaic Materials and Solar Cell Technologies

The quest for efficient and cost-effective solar energy conversion has driven extensive research into novel photovoltaic materials. This compound and its derivatives are being explored for their potential in next-generation solar cell technologies, including organic photovoltaics and dye-sensitized solar cells. nih.gov

Electron Acceptor Materials via Organoboron Compounds (Conceptual)

In the field of organic photovoltaics (OPVs), there is a significant interest in developing novel electron acceptor materials to replace or supplement fullerene derivatives. Organoboron compounds have emerged as a promising class of materials for this purpose due to the inherent electron-deficient nature of three-coordinate boron. metu.edu.tr

Conceptually, this compound can serve as a precursor to such materials. The bromine atom allows for coupling reactions that can link the bipyrimidine unit to a triarylborane core. Bipyridine derivatives are known to react with borane (B79455) species to form organoboron compounds that function as electron acceptors. ossila.com The empty p-orbital on the boron atom can effectively overlap with the organic π-system, creating materials with excellent electron-accepting and transport capabilities. metu.edu.tr The integration of the electron-deficient bipyrimidine moiety alongside the boron center could further enhance the electron-accepting properties of the final compound, making it a potentially powerful component in the active layer of OPVs. metu.edu.trossila.com

Component in Dye-Sensitized Solar Cells (DSSCs) (Conceptual)

Dye-sensitized solar cells (DSSCs) rely on a molecular sensitizer (B1316253) (dye) adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Ruthenium-polypyridyl complexes are among the most efficient and well-studied sensitizers for DSSCs. mdpi.commdpi.comnih.gov

Conceptually, this compound is an ideal ligand or ligand precursor for these metal complexes. The bipyrimidine unit can chelate to a metal center, like ruthenium, forming stable complexes. The bromine atom offers a site for further functionalization, allowing for the attachment of anchoring groups (like carboxylic acids) necessary for binding to the TiO₂ surface or for tuning the dye's light-harvesting properties. mdpi.comvast.vn Research on related systems has shown that using 2,2'-bipyrimidine ligands in cobalt-based redox mediators can lead to a significant increase in the open-circuit voltage of the solar cell compared to analogous 2,2'-bipyridine (B1663995) ligands. nih.gov This highlights the beneficial electronic properties of the bipyrimidine core. Therefore, incorporating this compound into DSSC sensitizers is a promising conceptual strategy for developing new dyes with broad absorption ranges and optimized energy levels for efficient electron injection into the semiconductor. ossila.comresearchgate.net

High-Dielectric-Constant Polyimides

Polyimides (PIs) are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength, making them essential in the aerospace and electronics industries. However, standard polyimides typically have a low dielectric constant. For applications in high-density energy storage, such as in capacitors, materials with a high dielectric constant are required. mdpi.comnih.gov

Incorporating the 2,2'-bipyrimidine unit into the polyimide backbone has been identified as an effective strategy to significantly increase the material's dielectric constant. mdpi.com In this application, a diamine derivative of 2,2'-bipyrimidine is used as a monomer and is copolymerized with various dianhydrides. researchgate.net The resulting polyimide contains the rigid, polar bipyrimidine unit within its main chain.

Table 2: Properties of Bipyrimidine-Containing Polyimide

| Property | Value | Frequency | Reference |

|---|---|---|---|

| Dielectric Constant | 7.1 | 100 Hz | vast.vnmdpi.com |

| Dielectric Loss | < 0.04 | 100 Hz - 100 kHz | researchgate.net |

| Glass Transition Temp. (Tg) | 291 °C | N/A | mdpi.com |

This interactive table summarizes the enhanced properties of polyimides synthesized with bipyrimidine-containing diamine monomers.

Building Block for Functional Materials beyond Optoelectronics

The presence of a bromine atom on the bipyrimidine framework imparts significant versatility to this compound, allowing it to serve as a key precursor in the construction of intricate, non-optoelectronic functional materials. This is particularly evident in the field of supramolecular chemistry, where it can be utilized in the synthesis of mechanically interlocked molecules such as catenanes and rotaxanes.

These complex topologies are of great interest for their potential applications in molecular machinery, nanoscale devices, and advanced materials with unique physical and chemical properties. The bipyrimidine unit itself is a well-regarded metal-chelating ligand, and the bromine atom provides a reactive handle for a variety of cross-coupling reactions. This enables the incorporation of the bipyrimidine moiety into larger macrocyclic structures, which are essential components of rotaxanes and catenanes. rsc.orgnih.gov

Research has demonstrated that bipyridine macrocycles are versatile intermediates in the synthesis of rotaxanes. rsc.orgnih.govrsc.org Methodologies have been developed for the high-yielding synthesis of these macrocycles, which can then be efficiently converted into their interlocked counterparts. rsc.orgnih.gov While much of the literature focuses on bipyridine derivatives, the foundational principles are directly applicable to this compound. The synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyrimidines has been reported, highlighting their utility in preparing metal-complexing molecular rods, which can be considered precursors to more complex mechanically interlocked structures. nih.govresearchgate.net

The strategic design of building blocks is crucial for the efficient, template-directed synthesis of high-order catenanes. The ability to functionalize the bipyrimidine core, a capability offered by the bromo-substituent, is a key step in creating the pre-organized structures necessary for efficient mechanical interlocking.

Table 1: Synthesis of Bipyridine and Bipyrimidine Precursors for Complex Architectures

| Compound | Synthetic Method | Precursor(s) | Reported Yield | Reference |

| This compound | Bromination of 2,2'-bipyrimidine | 2,2'-Bipyrimidine, Bromine | 30% | nih.gov |

| 5,5'-Dibromo-2,2'-bipyrimidine (B1609825) | Bromination of 2,2'-bipyrimidine | 2,2'-Bipyrimidine, Bromine | 15% | nih.gov |

| 2,2'-Bipyridine Macrocycles | Double Williamson cyclisation | Pre-formed bipyridine precursor | Variable, often low | rsc.org |

| 2,2'-Bipyridine Macrocycles | Ni-mediated reductive coupling followed by macrocyclisation | 2-halo pyridines | Improved yields | rsc.org |

Sensors and Detection Systems (excluding biological/medical sensing)

The inherent electron-deficient nature of the bipyrimidine core, combined with its ability to coordinate with metal ions and participate in charge-transfer interactions, makes it an attractive platform for the development of chemical sensors.

Photosensors for Ion Detection (Conceptual, by analogy to bipyridines)

Conceptually, this compound can be envisioned as a foundational element in the design of photosensors for the detection of specific ions, a concept largely drawn from analogous bipyridine-based systems. The general principle involves the creation of a sensor molecule where the bipyrimidine unit is part of a larger conjugated system, often incorporating a fluorophore or chromophore. Upon interaction with a target analyte, such as an ion, the electronic properties of the bipyrimidine moiety are perturbed, leading to a measurable change in the optical properties of the molecule, such as its fluorescence or absorption spectrum.

While direct experimental studies employing this compound for ion sensing are not extensively reported, the broader class of bipyridine and bipyrimidine derivatives has been investigated for this purpose. For instance, theoretical and experimental studies have explored the use of bipyrimidine-based chromophores in the context of non-linear optical properties, which are closely related to the charge-transfer phenomena that underpin many sensing mechanisms. nih.gov

The development of photosensors for various ions, including copper, often relies on the design of ligands that can selectively bind the target ion and transduce this binding event into an optical signal. mdpi.com Bipyridine-containing structures are frequently employed in this context. The bromine atom in this compound offers a convenient point for chemical modification, allowing for the attachment of other functional groups that can enhance selectivity or tune the photophysical properties of the resulting sensor molecule.

Table 2: Conceptual Design of a Bipyrimidine-Based Ion Sensor

| Component | Function | Desired Characteristics |

| This compound | Core recognition and signaling unit | Electron-deficient, metal-chelating, reactive site for functionalization |

| Fluorophore/Chromophore | Signal transducer | High quantum yield, environmentally sensitive emission/absorption |

| Ionophore | Selective ion binding site | High affinity and selectivity for the target ion |

| Linker | Connects the functional units | Provides optimal spatial arrangement and electronic communication |

The conceptual framework for a this compound-based ion photosensor would involve its incorporation into a molecule designed to exhibit a specific optical response upon ion binding. Further research, including computational and theoretical studies, could help to elucidate the potential of this compound in the rational design of novel non-biological sensing systems. elettra.euicp2025.de

Theoretical and Computational Investigations of 5 Bromo 2,2 Bipyrimidine

Electronic Structure Analysis (e.g., DFT Calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed analysis of the electronic structure of molecules like 5-Bromo-2,2'-bipyrimidine. While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational analyses of closely related bipyridine and bipyrimidine systems.

For the parent 2,2'-bipyridine (B1663995) molecule, DFT calculations have shown that the electronic properties can be significantly altered by the introduction of substituents. tandfonline.com The addition of an electron-withdrawing group, such as a bromine atom, is expected to influence the electron density distribution across the bipyrimidine framework. tandfonline.com This, in turn, affects the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In substituted bipyridines, electron-withdrawing substituents like bromine generally lead to a stabilization of both the HOMO and LUMO levels, resulting in an increase in the ionization potential and electron affinity. tandfonline.com The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and the electronic absorption properties of the molecule. For bromo-substituted bipyridines, a reduction in the HOMO-LUMO gap has been observed upon substitution, suggesting an increased reactivity. nih.gov

The distribution of the frontier orbitals is also of significant interest. In bromo-substituted bipyridine derivatives, the LUMO is typically characterized by an even distribution of the electron cloud over the atoms and the π-electron system of the rings, with the bromine substituent being electron-deficient. tandfonline.com This electronic distribution is crucial for understanding the molecule's role in charge-transfer interactions within metal complexes.

A summary of computed electronic properties for a related compound, 5-Bromo-2,2'-bipyridine (B93308), is provided in the table below. These values, obtained from public chemical databases, offer a reference point for the expected electronic characteristics of this compound.

| Property | Value (for 5-Bromo-2,2'-bipyridine) |

| XLogP3 | 2.4 |

| Topological Polar Surface Area | 25.8 Ų |

| Heavy Atom Count | 13 |

Data sourced from PubChem. mdpi.com

Molecular Geometry and Conformations

The three-dimensional structure of this compound is fundamental to its function, particularly its ability to act as a ligand in coordination chemistry. The geometry, including bond lengths, bond angles, and dihedral angles, dictates how the molecule will interact with metal centers and other molecules.

Theoretical studies on the parent 2,2'-bipyridine have established that the molecule favors a planar trans-conformation in its ground state. acs.org However, upon coordination to a metal ion, it adopts a cis-conformation. The introduction of a bromine atom at the 5-position is not expected to drastically alter this fundamental conformational preference, though it will introduce subtle changes in the local geometry.

While detailed crystallographic or computational data for the precise bond lengths and angles of isolated this compound are scarce, data for related structures provide a reliable estimate. For instance, in a complex containing a bipyrimidine ligand, the C-N bond lengths within the pyrimidine (B1678525) rings and the inter-ring C-C bond length are key parameters that can be accurately predicted by DFT calculations.

Reaction Mechanism Predictions for Derivatization

The bromine atom on the this compound scaffold serves as a versatile handle for further functionalization through various cross-coupling reactions. Theoretical studies can elucidate the mechanisms of these reactions, providing insights into reaction pathways and predicting the feasibility of different synthetic routes.

One of the most common methods for derivatizing halogenated bipyridines and bipyrimidines is the Stille cross-coupling reaction. researchgate.netchemrxiv.org This palladium-catalyzed reaction involves the coupling of an organotin reagent with the bromo-substituted substrate. Computational studies on Stille couplings can model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. These models can help in optimizing reaction conditions and predicting the success of coupling with different partners.

Similarly, Suzuki coupling, which utilizes boronic acids or esters, is another powerful tool for derivatization. Theoretical predictions can help in understanding the role of the base and the ligand on the palladium catalyst in facilitating the reaction. For this compound, computational models could predict the relative ease of coupling at the bromine site and guide the synthesis of more complex, functionalized ligands.

Heuristically-Aided Quantum Chemistry (HAQC) approaches, which combine empirical chemical rules with quantum chemical calculations, are emerging as powerful tools for predicting feasible organic reaction pathways. Such methods could be applied to predict the outcomes of various derivatization reactions of this compound.

Prediction of Coordination Properties and Metal-Ligand Interactions

The primary application of this compound is as a ligand in coordination chemistry. Computational methods are invaluable for predicting how this ligand will interact with different metal ions. These studies can provide information on the stability of the resulting complexes, the nature of the metal-ligand bonding, and the electronic and photophysical properties of the complexes.

The two nitrogen atoms of the bipyrimidine core act as a bidentate chelating unit, forming stable complexes with a wide range of transition metals. The presence of the bromine atom can influence the coordination properties in several ways. Its electron-withdrawing nature can affect the basicity of the nitrogen atoms, thereby modulating the strength of the metal-ligand bond.

DFT calculations can be used to model the geometry of metal complexes of this compound, predicting bond lengths and angles around the metal center. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to simulate the electronic absorption spectra of these complexes, predicting the energies of metal-to-ligand charge transfer (MLCT) bands, which are often responsible for the photophysical properties of such compounds.

The nature of the metal-ligand interaction can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis, which provides insights into the donor-acceptor interactions between the ligand and the metal. This information is crucial for understanding the electronic communication between the metal center and the ligand, which is a key factor in applications such as catalysis and molecular electronics.

Design Principles for Novel Derivatives with Tuned Properties

A key advantage of computational chemistry is its ability to guide the rational design of new molecules with specific, tailored properties. By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can identify promising candidates for synthesis.

For instance, DFT calculations can predict how the introduction of different functional groups at the bromine position will affect the electronic properties of the ligand. By replacing the bromine with various electron-donating or electron-withdrawing groups through simulated reactions, it is possible to tune the HOMO-LUMO gap of the resulting derivatives. This is particularly important for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), where the energy levels of the materials are critical for device performance.

Computational screening can also be used to design ligands with enhanced coordination properties. By calculating the binding energies of various derivatized ligands with different metal ions, it is possible to identify ligands that will form more stable or more reactive complexes. This is of great importance in the development of new catalysts, where the stability and reactivity of the metal complex are key determinants of its efficiency.

The principles of molecular design can be summarized as follows:

Tuning Electronic Properties: Introduction of electron-donating groups is predicted to raise the HOMO and LUMO energy levels, while electron-withdrawing groups will lower them. This allows for fine-tuning of the redox potentials and optical properties of the resulting metal complexes.

Steric Control: The size and shape of the substituent can be varied to control the steric environment around the metal center in a complex. This can influence the coordination geometry and the accessibility of the metal center to substrates in catalytic applications.

Introducing New Functionalities: The bromine atom can be replaced with groups that introduce new functionalities, such as photoactive moieties, redox-active centers, or groups that can participate in hydrogen bonding or other non-covalent interactions to direct the assembly of supramolecular structures.

Future Research Directions and Outlook

Development of Greener Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous substances and energy consumption. For 5-Bromo-2,2'-bipyrimidine, current synthetic strategies often rely on traditional methods that may involve harsh reagents and generate significant waste. For instance, a known method involves the bromination of 2,2'-bipyrimidine (B1330215), which itself can be prepared from 2-chloropyrimidine (B141910) through a reductive coupling process. nih.govresearchgate.net While effective, these routes present opportunities for improvement.

Future research will likely focus on developing more environmentally benign synthetic pathways. Key areas of exploration include:

Photocatalysis: Light-induced reactions offer a powerful, green alternative to conventional methods. Research into photocatalytic systems, potentially using water as a reducing agent, could lead to cleaner, more efficient syntheses of the bipyrimidine skeleton and its derivatives. mdpi.com

Biocatalysis: The use of enzymes to perform specific chemical transformations represents a highly sustainable approach. acs.org Exploring enzymatic methods for the synthesis or modification of this compound could drastically reduce the environmental footprint of its production.

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and reduced waste compared to batch processing. Adapting the synthesis of this compound to a flow system is a promising direction for scalable and greener production.

| Synthetic Strategy | Potential Advantages |

| Photocatalysis | Utilizes light as a clean energy source; can enable novel reaction pathways. mdpi.com |

| Biocatalysis | High selectivity; mild reaction conditions; biodegradable catalysts. acs.org |

| Flow Chemistry | Enhanced safety and control; improved efficiency and scalability; reduced waste. |

Exploration of Novel Catalytic Applications (e.g., in organic transformations)

The bipyrimidine core of this compound makes it an excellent candidate for use as a ligand in transition metal catalysis. The two nitrogen atoms of each pyrimidine (B1678525) ring can chelate to a metal center, and the electronic properties of the ligand can be fine-tuned by substituents. The bromine atom serves as a reactive handle for further functionalization, allowing for the creation of a diverse library of ligands.

While research on the catalytic applications of this specific compound is still emerging, the broader class of bipyridines and bipyrimidines is known to be effective in a range of organic transformations. mdpi.comontosight.ai Future research is expected to explore the potential of this compound and its derivatives in:

Cross-Coupling Reactions: Metal complexes of this compound could serve as highly effective catalysts for reactions such as Suzuki, Stille, and Negishi couplings, which are fundamental for the construction of complex organic molecules. mdpi.com The electronic nature of the bipyrimidine ligand could offer unique reactivity and selectivity profiles.

Photoredox Catalysis: The photophysical properties of metal complexes derived from bipyrimidine ligands are of great interest for photoredox catalysis. Iridium(III) complexes, for example, are known for their applications in light-driven reactions. tandfonline.com this compound could be a valuable ligand for designing new photoredox catalysts for challenging organic transformations.

Asymmetric Catalysis: By introducing chiral moieties onto the bipyrimidine scaffold, it may be possible to develop catalysts for enantioselective reactions, which are of paramount importance in the pharmaceutical and fine chemical industries.

Integration into Complex Supramolecular Systems

Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, offers a bottom-up approach to building complex and functional architectures. This compound is an ideal building block for such systems. Its ability to coordinate with metal ions provides a strong and directional interaction for self-assembly, while the bromo-substituent can be used to form halogen bonds or as a site for further covalent modification.

Future research in this area will likely focus on:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The rigid and well-defined coordination geometry of this compound makes it a promising linker for the construction of porous MOFs and coordination polymers. These materials have potential applications in gas storage, separation, and catalysis.

Self-Assembled Cages and Architectures: The compound can be used to construct discrete, self-assembled structures such as molecular cages and macrocycles. These architectures can encapsulate guest molecules, acting as sensors or delivery vehicles. The bipyrimidine unit is a key component in creating such "molecular rods." nih.govacs.org

Functional Supramolecular Arrays: By attaching other functional units, such as porphyrins or other chromophores, to the this compound core, it is possible to create large supramolecular arrays with interesting photophysical or electronic properties. nih.gov

Advanced Materials Design for Emerging Technologies

The unique electronic properties of this compound make it a compelling candidate for use in advanced materials. The nitrogen-rich pyrimidine rings are electron-deficient, which can be advantageous for applications in electronics and optoelectronics.

Prospective research directions include:

Organic Light-Emitting Diodes (OLEDs): The related 5,5'-disubstituted-2,2'-bipyridine motif has been identified as a versatile building block for functional materials, including OLEDs. nih.gov Metal complexes of this compound, particularly with heavy metals like iridium(III), could be highly efficient phosphorescent emitters for next-generation displays and lighting. tandfonline.com

Photovoltaics: The electron-accepting nature of the bipyrimidine core suggests its potential use as a component in organic photovoltaic (OPV) devices. It could be incorporated into either the donor or acceptor material to optimize charge separation and transport.

Sensors: The ability of the bipyrimidine unit to bind to specific metal ions can be exploited to create chemosensors. Changes in the optical or electronic properties of the compound or its derivatives upon metal binding could form the basis of a sensitive and selective detection method.

Synergistic Experimental and Computational Studies

The synergy between experimental synthesis and characterization and theoretical computation is a powerful paradigm in modern chemistry. For a molecule as versatile as this compound, this integrated approach is crucial for accelerating discovery and innovation.

Future research will benefit from a tight coupling of:

Experimental Synthesis and Characterization: The synthesis of new derivatives and metal complexes, along with their thorough characterization using techniques such as NMR, X-ray crystallography, and spectroscopy.

Computational Modeling: The use of computational methods, such as Density Functional Theory (DFT), to predict the electronic structure, properties, and reactivity of new compounds. This can guide synthetic efforts by identifying the most promising candidates for a given application.

Structure-Property Relationship Studies: A combined experimental and computational approach can be used to build a deep understanding of the relationship between the molecular structure of this compound derivatives and their functional properties. This knowledge is essential for the rational design of new materials and catalysts. Recent studies on bipyridine derivatives have successfully used this combined approach to investigate anticancer properties by correlating experimental binding assays with molecular docking simulations. nih.gov

| Research Area | Experimental Focus | Computational Focus |

| Catalysis | Synthesis of metal complexes, kinetic studies of catalytic reactions. | Modeling of reaction mechanisms, prediction of catalyst activity and selectivity. |

| Materials Science | Fabrication of devices (e.g., OLEDs), measurement of photophysical properties. | Calculation of electronic band structure, prediction of emission spectra. |

| Supramolecular Chemistry | Synthesis of self-assembling systems, characterization by X-ray and microscopy. | Simulation of self-assembly processes, prediction of final structures. |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a key building block for a new generation of functional molecules, materials, and technologies.

Q & A

Q. Methodological Resolution :

- Use size-exclusion chromatography (SEC) to standardize molecular weights.

- Employ time-resolved fluorescence to distinguish between monomeric and excimeric emissions .

What strategies are effective for designing heterodinuclear complexes using this compound, and how do ligand substitutions impact stability?

Advanced Research Question

this compound facilitates heterodinuclear assembly by bridging two metal centers. Case studies include:

Q. Methodological Approach :

- Conduct pH-dependent cyclic voltammetry to map redox potentials.

- Compare turnover numbers in inert vs. coordinating solvents to isolate solvent effects .

What are the challenges in incorporating this compound into supramolecular architectures, and how can they be mitigated?

Advanced Research Question

The bromine substituent can disrupt π-π interactions critical for supramolecular assembly. Strategies include:

- Co-ligand Design : Introduce complementary hydrogen-bond donors (e.g., carboxylates) to offset steric effects.

- Crystal Engineering : Use slow diffusion techniques (e.g., vapor diffusion of EtOH into DMF solutions) to favor ordered packing .

Case Study : In [Mn₂Cl₄(bpym)₃], stacking along the [100] axis is achieved despite Cl⁻···Cl⁻ repulsion, highlighting the role of solvent choice in crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.